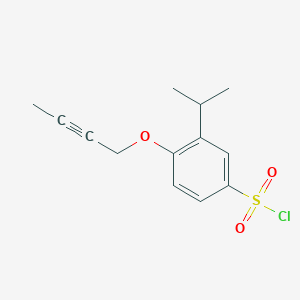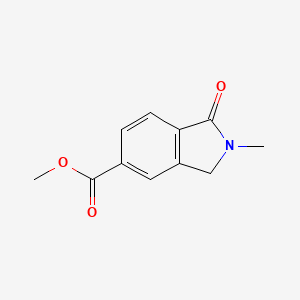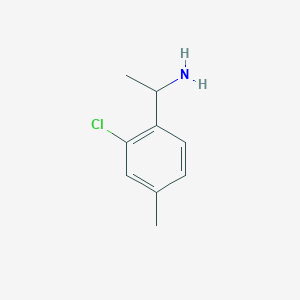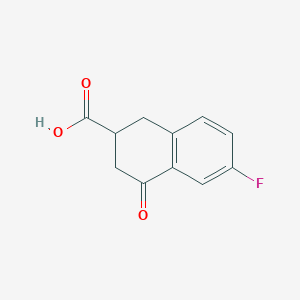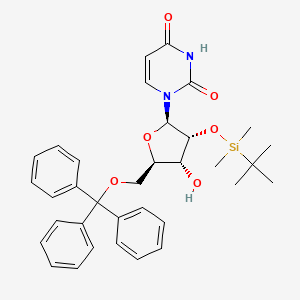
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is a chemically modified nucleoside used in the synthesis of ribonucleic acid (RNA). This compound is particularly significant in the field of oligonucleotide synthesis, where it serves as a protected form of uridine. The protection of the 2’-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the 5’-hydroxyl group with a trityl group is crucial for preventing unwanted side reactions during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the protection of the hydroxyl groups on uridine. The process begins with the selective protection of the 5’-hydroxyl group using a trityl chloride reagent under basic conditions. This is followed by the protection of the 2’-hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions ensures high yield and purity. The process involves solid-phase synthesis techniques, where the nucleoside is anchored to a solid support, allowing for efficient coupling and deprotection steps .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and trityl groups under acidic or basic conditions.
Coupling Reactions: Formation of phosphodiester bonds during RNA synthesis.
Common Reagents and Conditions
Deprotection: Acidic conditions using trifluoroacetic acid for trityl group removal and fluoride ions for TBDMS group removal.
Coupling: Phosphoramidite chemistry using activators like 5-benzylmercapto-1H-tetrazole.
Major Products Formed
The major products formed from these reactions are the deprotected uridine and the oligoribonucleotide chains during RNA synthesis .
Aplicaciones Científicas De Investigación
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified RNA for structural and functional studies.
Biology: Essential for the production of small interfering RNAs (siRNAs) and ribozymes.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Industry: Employed in the large-scale synthesis of RNA for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine involves the protection of the hydroxyl groups on uridine, preventing unwanted side reactions during RNA synthesis. The TBDMS and trityl groups are selectively removed under specific conditions, allowing for the formation of phosphodiester bonds and the synthesis of RNA chains .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-O-(tert-Butyldimethylsilyl)uridine
- 5’-O-trityluridine
- 2’-O-(tert-Butyldimethylsilyl)-5’-O-dimethoxytrityluridine
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is unique due to its dual protection of both the 2’- and 5’-hydroxyl groups, which provides enhanced stability and selectivity during RNA synthesis. This dual protection is not commonly found in other similar compounds, making it particularly valuable for high-fidelity RNA synthesis .
Propiedades
Fórmula molecular |
C34H40N2O6Si |
|---|---|
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C34H40N2O6Si/c1-33(2,3)43(4,5)42-30-29(38)27(41-31(30)36-22-21-28(37)35-32(36)39)23-40-34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-22,27,29-31,38H,23H2,1-5H3,(H,35,37,39)/t27-,29-,30-,31-/m1/s1 |
Clave InChI |
XOHRAGVYVNTJQV-PMFUCWTESA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
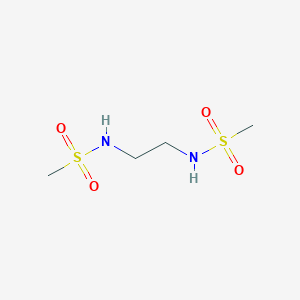

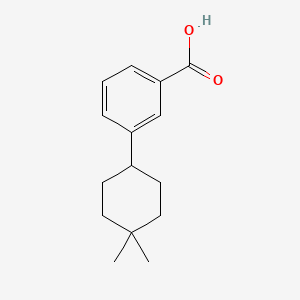
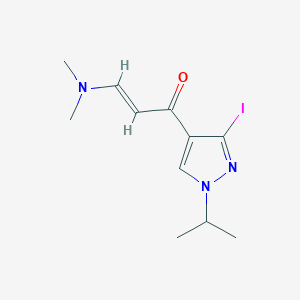
![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
